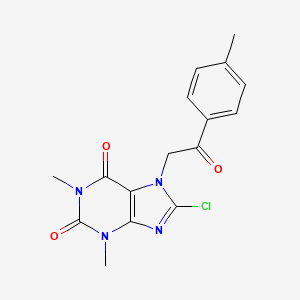

![molecular formula C17H18N2O2S B2930107 N-(1-(苯并[b]噻吩-3-基)丙烷-2-基)-3,5-二甲基异恶唑-4-甲酰胺 CAS No. 2034392-30-6](/img/structure/B2930107.png)

N-(1-(苯并[b]噻吩-3-基)丙烷-2-基)-3,5-二甲基异恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophene is a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Isoxazole is another important heterocyclic compound often used in medicinal chemistry.

Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide” are not available in the sources I found.科学研究应用

Anti-Inflammatory Applications

The thiophene nucleus within the compound has been associated with anti-inflammatory properties. Compounds containing thiophene rings have been reported to act as effective anti-inflammatory agents. This suggests that our compound of interest could be synthesized and investigated for potential anti-inflammatory applications, particularly in the treatment of chronic inflammatory diseases .

Antipsychotic Potential

Thiophene derivatives have shown promise in antipsychotic treatment. Given the structural similarity, the compound may be explored for its efficacy in managing symptoms of psychotic disorders, such as schizophrenia .

Anti-Arrhythmic Effects

The presence of a thiophene nucleus is indicative of potential anti-arrhythmic activity. This compound could be studied for its utility in correcting abnormal heart rhythms, providing a new avenue for cardiovascular therapeutics .

Antifungal and Antimicrobial Activity

Thiophene compounds have been proven to possess antifungal and antimicrobial properties. The compound could be synthesized to create new drugs targeting resistant strains of fungi and bacteria, addressing the growing concern of antimicrobial resistance .

Antioxidant Properties

The compound’s thiophene moiety may confer antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research could focus on the compound’s ability to neutralize free radicals and its potential role in preventing or treating diseases like cancer .

Estrogen Receptor Modulation

Thiophene derivatives have been used to modulate estrogen receptors. The compound could be investigated for its potential in treating hormone-related disorders and possibly in the development of contraceptives .

Anti-Mitotic Activity

Compounds with a thiophene nucleus have shown anti-mitotic activity, which could be harnessed in cancer treatment to inhibit cell division and tumor growth .

Kinase Inhibition

Kinase inhibiting activity is another promising area of application for thiophene-containing compounds. The compound could be explored for its potential to inhibit specific kinases involved in disease pathways, offering targeted therapeutic strategies .

Each of these applications presents a unique opportunity for scientific research and drug development. The compound’s diverse potential makes it a valuable candidate for further study in medicinal chemistry. The therapeutic importance of synthetic thiophene and its derivatives underscores the significance of such compounds in advancing healthcare solutions .

作用机制

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through a series of electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

Serotonin is known to play a crucial role in a variety of physiological functions and psychiatric disorders .

属性

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-10(18-17(20)16-11(2)19-21-12(16)3)8-13-9-22-15-7-5-4-6-14(13)15/h4-7,9-10H,8H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPWWKVTYUXMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC(C)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{8-Oxabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B2930024.png)

![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2930026.png)

![2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2930029.png)

![2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dimethylphenyl)ethanone](/img/structure/B2930030.png)

![1-[4-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B2930035.png)